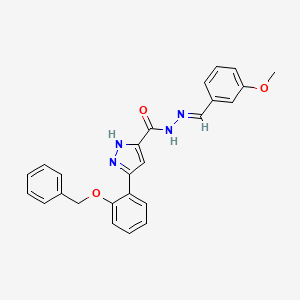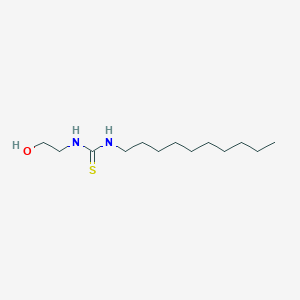
3-(2-(Benzyloxy)phenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(Benzyloxy)phenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole core, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of benzyloxy and methoxybenzylidene groups adds to its structural complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Benzyloxy)phenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the Pyrazole Core: The initial step often involves the cyclization of a hydrazine derivative with a 1,3-diketone or β-keto ester to form the pyrazole ring.
Introduction of the Benzyloxy Group: This step can be achieved through nucleophilic substitution reactions where a benzyloxy group is introduced onto the phenyl ring.
Formation of the Carbohydrazide: The pyrazole derivative is then reacted with hydrazine to form the carbohydrazide.
Condensation with Methoxybenzaldehyde: Finally, the carbohydrazide is condensed with 3-methoxybenzaldehyde under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and methoxy groups.
Reduction: Reduction reactions can target the pyrazole ring or the carbonyl group in the carbohydrazide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: Products may include benzoic acid derivatives.
Reduction: Reduced forms of the pyrazole ring or alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies often focus on modifying the structure to enhance these activities.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The pyrazole core is a common motif in many pharmaceuticals, and modifications can lead to compounds with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-(Benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide: Lacks the methoxybenzylidene group.
N’-(3-Methoxybenzylidene)-1H-pyrazole-5-carbohydrazide: Lacks the benzyloxy group.
3-(2-(Methoxy)phenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide: Contains a methoxy group instead of a benzyloxy group.
Uniqueness
The presence of both benzyloxy and methoxybenzylidene groups in 3-(2-(Benzyloxy)phenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide makes it unique. These groups can significantly influence the compound’s reactivity and biological activity, offering distinct advantages in various applications.
This detailed overview provides a comprehensive understanding of 3-(2-(Benzyloxy)phenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide, highlighting its synthesis, reactions, applications, and unique features
Propriétés
| 634895-43-5 | |
Formule moléculaire |
C25H22N4O3 |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
N-[(E)-(3-methoxyphenyl)methylideneamino]-3-(2-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H22N4O3/c1-31-20-11-7-10-19(14-20)16-26-29-25(30)23-15-22(27-28-23)21-12-5-6-13-24(21)32-17-18-8-3-2-4-9-18/h2-16H,17H2,1H3,(H,27,28)(H,29,30)/b26-16+ |
Clé InChI |
XJZGWQGKBKOKGF-WGOQTCKBSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3OCC4=CC=CC=C4 |
SMILES canonique |
COC1=CC=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12000718.png)



![N-(2-Hydroxycyclohexyl)-N'-(1-{3-[1-({[(2-hydroxycyclohexyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea](/img/structure/B12000726.png)
![11-Hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12000732.png)
![2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12000736.png)

![5-(4-tert-butylphenyl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000752.png)


![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12000758.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12000761.png)
